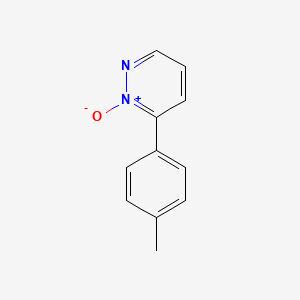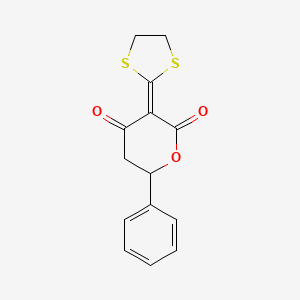
3-(1,3-Dithiolan-2-ylidene)-6-phenyloxane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Dithiolan-2-ylidene)-6-phenyloxane-2,4-dione is an organic compound that features a unique combination of sulfur and oxygen heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dithiolan-2-ylidene)-6-phenyloxane-2,4-dione typically involves the reaction of 1,3-dithiolane derivatives with oxane-2,4-dione precursors under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
化学反应分析
Types of Reactions
3-(1,3-Dithiolan-2-ylidene)-6-phenyloxane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol.
Substitution: Nucleophilic substitution reactions can occur at the dithiolane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
3-(1,3-Dithiolan-2-ylidene)-6-phenyloxane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the field of organic electronics.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique electronic properties.
作用机制
The mechanism of action of 3-(1,3-Dithiolan-2-ylidene)-6-phenyloxane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s dithiolane ring can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. Additionally, the oxane-2,4-dione moiety can participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity .
相似化合物的比较
Similar Compounds
2-(1,3-Dithiolan-2-ylidene)-5-(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene: A compound with similar dithiolane and oxane moieties.
2-(1,3-Dithiolan-2-ylidene)malononitrile: Another compound featuring the dithiolane ring, used in similar applications.
Uniqueness
3-(1,3-Dithiolan-2-ylidene)-6-phenyloxane-2,4-dione is unique due to its combination of sulfur and oxygen heterocycles, which imparts distinct electronic and chemical properties. This makes it particularly valuable in the development of new materials and as a tool in biochemical research .
属性
CAS 编号 |
850163-43-8 |
|---|---|
分子式 |
C14H12O3S2 |
分子量 |
292.4 g/mol |
IUPAC 名称 |
3-(1,3-dithiolan-2-ylidene)-6-phenyloxane-2,4-dione |
InChI |
InChI=1S/C14H12O3S2/c15-10-8-11(9-4-2-1-3-5-9)17-13(16)12(10)14-18-6-7-19-14/h1-5,11H,6-8H2 |
InChI 键 |
RUFDVFZRUDTDNZ-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(=C2C(=O)CC(OC2=O)C3=CC=CC=C3)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


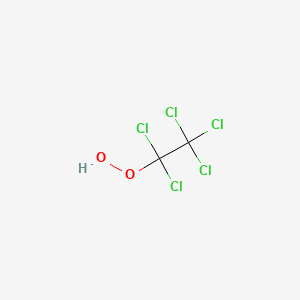
![8-Benzyl-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B14195143.png)
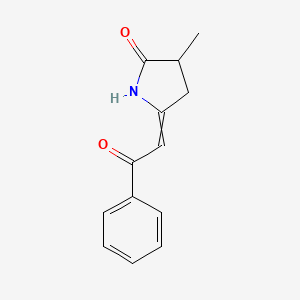
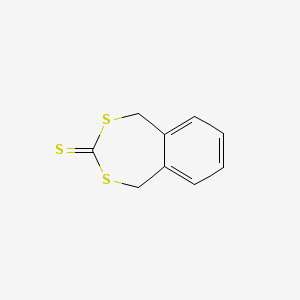
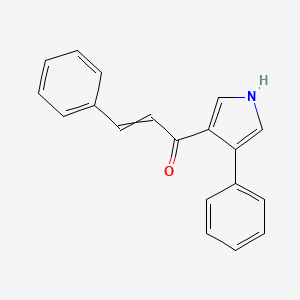
![N-{[6-(3-Chlorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14195186.png)

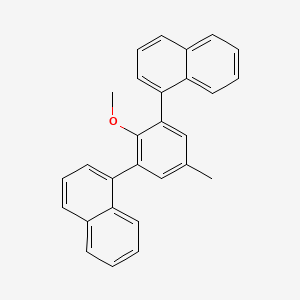
![7-Methoxy-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14195201.png)

![3-[(4-Bromophenyl)methyl]-2-methoxyquinoline](/img/structure/B14195212.png)
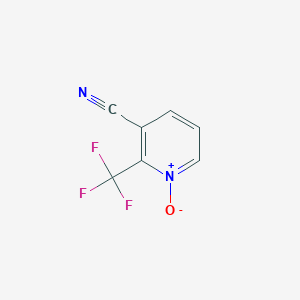
![N,2,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14195233.png)
